4-[(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-yn-1-ol
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Overview
Description
4-[(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-yn-1-ol is a chemical compound with the molecular formula C14H15FO3. It is known for its unique structure, which includes a fluorophenoxy group, an oxolane ring, and a butynol chain.
Preparation Methods
The synthesis of 4-[(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-yn-1-ol involves several steps. One common synthetic route includes the following steps:
Formation of the oxolane ring: This step involves the cyclization of a suitable precursor to form the oxolane ring.
Introduction of the fluorophenoxy group: This step involves the reaction of the oxolane intermediate with a fluorophenol derivative to introduce the fluorophenoxy group.
Formation of the butynol chain: This step involves the addition of a butynol chain to the oxolane-fluorophenoxy intermediate.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
4-[(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorophenoxy group can undergo substitution reactions with various nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-[(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-yn-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-yn-1-ol involves its interaction with specific molecular targets and pathways. The fluorophenoxy group may interact with enzymes or receptors, leading to modulation of biological activities. The oxolane ring and butynol chain may also contribute to its overall activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
4-[(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-yn-1-ol can be compared with other similar compounds, such as:
4-[(5S)-5-[(4-chlorophenoxy)methyl]oxolan-2-yl]but-3-yn-1-ol: This compound has a chlorophenoxy group instead of a fluorophenoxy group, which may affect its reactivity and biological activity.
4-[(5S)-5-[(4-bromophenoxy)methyl]oxolan-2-yl]but-3-yn-1-ol: This compound has a bromophenoxy group, which may lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
220623-70-1 |
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Molecular Formula |
C15H17FO3 |
Molecular Weight |
264.29 g/mol |
IUPAC Name |
4-[(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-yn-1-ol |
InChI |
InChI=1S/C15H17FO3/c16-12-4-6-13(7-5-12)18-11-15-9-8-14(19-15)3-1-2-10-17/h4-7,14-15,17H,2,8-11H2/t14?,15-/m0/s1 |
InChI Key |
YBHSOHNEXQXKEO-LOACHALJSA-N |
Isomeric SMILES |
C1CC(O[C@@H]1COC2=CC=C(C=C2)F)C#CCCO |
Canonical SMILES |
C1CC(OC1COC2=CC=C(C=C2)F)C#CCCO |
Origin of Product |
United States |
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